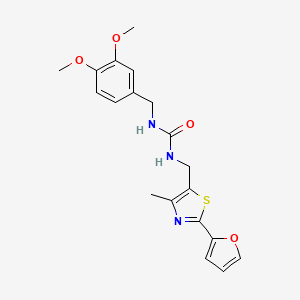![molecular formula C19H16N4O5S B2523330 N-(4-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridin-3-carboxamid CAS No. 946258-76-0](/img/structure/B2523330.png)
N-(4-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten, darunter Autoimmunerkrankungen und chronische Erkrankungen. Forscher haben das entzündungshemmende Potenzial dieser Verbindung untersucht. Insbesondere Derivate von N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamiden und N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamiden wurden synthetisiert und bewertet . Unter diesen zeigten Verbindungen mit einer Methoxygruppe in der sechsten Position des Benzothiazolrings eine vielversprechende Hemmung der COX-1- und COX-2-Enzyme. Darüber hinaus zeigten sie eine signifikante Hemmung der Albumindenaturierung, was auf ihr Potenzial als entzündungshemmende Mittel hindeutet.
Antitumoraktivität
Die Struktur der Verbindung deutet auf ein potenzielles Antitumorpotenzial hin. Obwohl spezifische Studien zu dieser genauen Verbindung begrenzt sind, wurden verwandte N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine synthetisiert und auf ihre Antitumoraktivität gegen verschiedene Krebszelllinien untersucht . Weitere Untersuchungen könnten ihre Wirksamkeit gegen bestimmte Krebsarten untersuchen.
Antioxidative Aktivität
Das Verständnis des antioxidativen Potenzials der Verbindung ist unerlässlich. Obwohl direkte Studien zu dieser Verbindung rar sind, würde die Bewertung ihrer Fähigkeit, freie Radikale zu entfernen (z. B. durch DPPH-Assay), wertvolle Einblicke liefern . Antioxidantien spielen eine entscheidende Rolle bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten.
Elektrochemische Sensorik
Die einzigartige Struktur der Verbindung könnte Anwendungen in elektrochemischen Sensoren finden. So wurden beispielsweise edle Liganden, die von (E)-N′-(Benzo[d]dioxol-5-ylmethylen)-4-methyl-benzolsulfonhydrazid abgeleitet sind, hergestellt und kristallisiert. Diese Liganden könnten als Ausgangskomponenten für maßgeschneiderte Elektroden dienen, die möglicherweise spezifische Analyten oder Biomoleküle detektieren .
Wirkmechanismus
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
Related compounds have been shown to affect cell cycle progression and induce apoptosis , which suggests that this compound may also interact with pathways related to cell cycle regulation and apoptosis.
Result of Action
Related compounds have been shown to have potent growth inhibition properties with ic50 values generally below 5 μm against hela, a549, and mcf-7 cell lines .
Eigenschaften
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-16-4-2-12(8-21-16)18(26)23-19-22-13(9-29-19)6-17(25)20-7-11-1-3-14-15(5-11)28-10-27-14/h1-5,8-9H,6-7,10H2,(H,20,25)(H,21,24)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWMSHSYNHBOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)

![1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2523249.png)
![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)


![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2523263.png)





